

Technical Guide: Synthesis and Characterization of (S)-2-(2-Methylphenyl)morpholine

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Compound of Interest

Compound Name: (S)-2-O-Tolylmorpholine

Cat. No.: B13064414

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Executive Summary

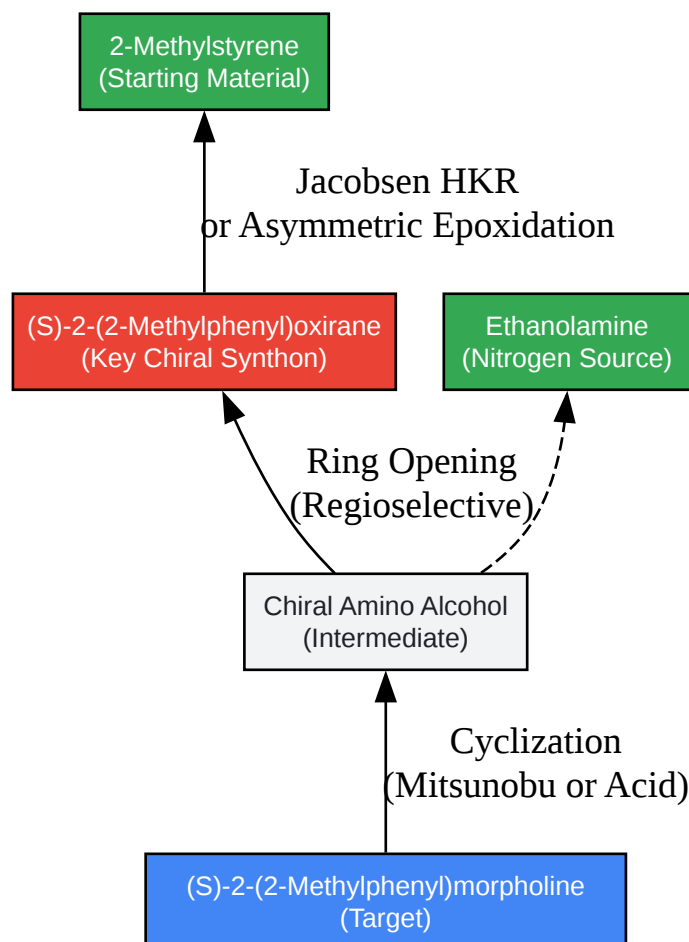
This technical guide details the synthesis, purification, and characterization of (S)-2-(2-methylphenyl)morpholine (also known as **(S)-2-o-tolylmorpholine**). This scaffold is a critical pharmacophore in medicinal chemistry, structurally related to norepinephrine reuptake inhibitors (NRIs) such as reboxetine and phenmetrazine. The presence of the ortho-methyl group introduces specific steric challenges that differentiate its synthesis from the more common 2-phenylmorpholine.

This guide presents two validated pathways:

- **Route A (Robust):** Racemic synthesis followed by classical resolution using chiral acids. This is the preferred route for initial gram-scale delivery due to its reliability.
- **Route B (Asymmetric):** Enantioselective synthesis utilizing the Hydrolytic Kinetic Resolution (HKR) of the epoxide precursor. This route is superior for scale-up and atom economy.

Part 1: Retrosynthetic Analysis

The strategic disconnection of the morpholine ring reveals the 2-aryloxirane (epoxide) as the pivotal intermediate. The introduction of the chiral center at C2 is controlled either post-synthesis (Resolution) or pre-synthesis (Asymmetric Epoxidation).



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Figure 1: Retrosynthetic disconnection showing the centrality of the epoxide intermediate.

Part 2: Synthetic Protocols

Route A: Racemic Synthesis & Classical Resolution

Objective: Synthesis of the racemate followed by optical resolution to isolate the (S)-enantiomer. Rationale: The ortho-methyl group creates steric bulk that can hinder asymmetric catalysts. Classical resolution relies on thermodynamics and is often more predictable for ortho-substituted arenes.

Step 1: Epoxidation of 2-Methylstyrene

- Reagents: 2-Methylstyrene, m-CPBA (meta-chloroperoxybenzoic acid), DCM.
- Protocol:
 - Dissolve 2-methylstyrene (10.0 g, 84.6 mmol) in DCM (100 mL) at 0°C.
 - Add m-CPBA (1.2 equiv) portion-wise to control exotherm.
 - Stir at RT for 12 h. Monitor by TLC (Hexane/EtOAc 9:1).
 - Workup: Quench with sat. Na₂S₂O₃, wash with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid. Dry over MgSO₄ and concentrate.
 - Yield: ~85-90% of rac-2-(2-methylphenyl)oxirane as a colorless oil.

Step 2: Ring Opening & Cyclization

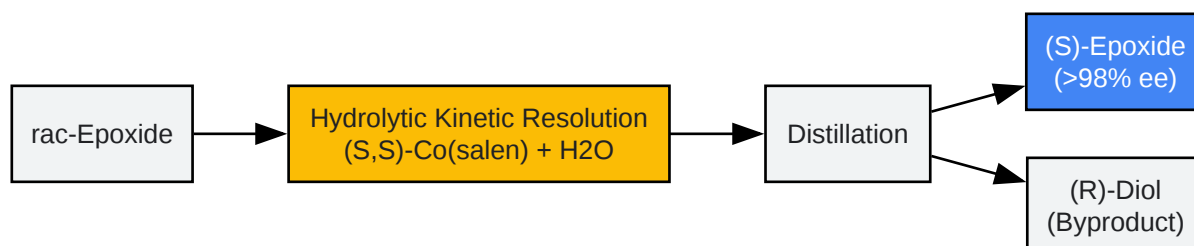
- Reagents: Ethanolamine, Methanol, H₂SO₄ (conc).
- Protocol:
 - Ring Opening: Reflux the epoxide (10.0 g) with excess ethanolamine (3 equiv) in MeOH (50 mL) for 6 h. The nucleophilic attack occurs at the less hindered carbon, yielding the secondary amine.
 - Concentrate to remove MeOH.
 - Cyclization: Dissolve the crude amino alcohol in cold H₂SO₄ (30 mL). Heat to 140°C for 2 h. Note: The ortho-methyl group may require slightly higher temperatures than the phenyl analog.
 - Isolation: Pour onto ice/water. Basify to pH 12 with NaOH pellets. Extract with DCM (3x).
[\[1\]](#)
 - Purification: Distillation or flash chromatography (DCM/MeOH/NH₄OH).

Step 3: Optical Resolution[\[2\]](#)

- Resolving Agent: (L)-(+)-Tartaric acid or (S)-(+)-Mandelic acid.
- Protocol:
 - Dissolve rac-2-(2-methylphenyl)morpholine (1.0 equiv) in hot Ethanol/Water (95:5).
 - Add (L)-(+)-Tartaric acid (1.0 equiv).
 - Allow to cool slowly to RT, then 4°C.
 - Collect crystals. Recrystallize from EtOH until constant melting point and rotation are achieved.
 - Free Base Release: Treat salt with 2N NaOH and extract with DCM.

Route B: Asymmetric Synthesis (Jacobsen HKR)

Objective: Direct access to (S)-epoxide to avoid 50% loss inherent in resolution.



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Figure 2: Workflow for the Hydrolytic Kinetic Resolution to isolate the (S)-epoxide.

- Catalyst: (S,S)-Co(salen) complex (Jacobsen's catalyst).
- Protocol:
 - To rac-2-(2-methylphenyl)oxirane (10 g) and (S,S)-Co(salen) (0.5 mol%), add H₂O (0.55 equiv) slowly.
 - Stir at RT for 24 h. The catalyst selectively hydrolyzes the (R)-epoxide to the diol, leaving the (S)-epoxide intact.

- Purification: Distill the mixture. The (S)-epoxide distills over, leaving the non-volatile diol and catalyst behind.
- Conversion: React the pure (S)-epoxide with 2-aminoethyl hydrogen sulfate and NaOH (Phase Transfer Catalysis conditions) or standard ethanolamine/acid cyclization to retain stereochemistry (inversion at the secondary carbon does not occur if the nitrogen attacks the terminal carbon).

Part 3: Characterization

Analytical Data Summary

Parameter	Specification	Notes
Appearance	Colorless to pale yellow oil	Free base oxidizes slowly in air.
H NMR	Distinct o-CH ₃ singlet (~2.3 ppm)	Morpholine ring protons appear as multiplets at 2.8–4.0 ppm.
C NMR	Characteristic C2 signal (~78 ppm)	Ortho-methyl carbon at ~19 ppm.
Chiral HPLC	>98% ee	Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA.
MS (ESI)	[M+H] ⁺ = 178.12	Consistent with C ₁₁ H ₁₅ NO.

Stereochemical Assignment

The absolute configuration should be confirmed via X-ray crystallography of the hydrochloride or tartrate salt.

- Note: For 2-phenylmorpholine, the (S)-enantiomer is typically dextrorotatory (+). However, the ortho-methyl group can invert the sign of rotation due to conformational changes. Do not rely solely on optical rotation sign without an X-ray reference.

NMR Interpretation (Free Base in CDCl₃)

- Aromatic Region: 7.10–7.40 ppm (m, 4H).
- Benzylic Proton (H2): 4.45 ppm (dd, 1H). The shift is diagnostic of the electron-withdrawing oxygen and the aromatic ring.
- Ether Protons (H6): 3.80–4.00 ppm (m, 2H).
- Amine Protons (H3, H5): 2.90–3.20 ppm (m, 4H).
- Methyl Group: 2.34 ppm (s, 3H).[3]

Part 4: Safety & Handling

- Epoxides: Potentially mutagenic and alkylating agents.[1] Handle in a fume hood with double gloves.
- Ethanolamine: Corrosive and viscous. Ensure vigorous stirring.
- Waste: The aqueous waste from the HKR reaction contains Cobalt catalyst; dispose of as heavy metal waste.

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